molecular formula C11H17NO2S B15217176 Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate

Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate

Cat. No.: B15217176
M. Wt: 227.33 g/mol
InChI Key: FQHKUGCTKNFKQL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-5-propylthiophene-3-carboxylate
  • Ethyl 2-amino-4-methyl-5-ethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 5-position and the amino group at the 2-position can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-4-6-8-7(3)9(10(12)15-8)11(13)14-5-2/h4-6,12H2,1-3H3

InChI Key

FQHKUGCTKNFKQL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(S1)N)C(=O)OCC)C

Origin of Product

United States

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